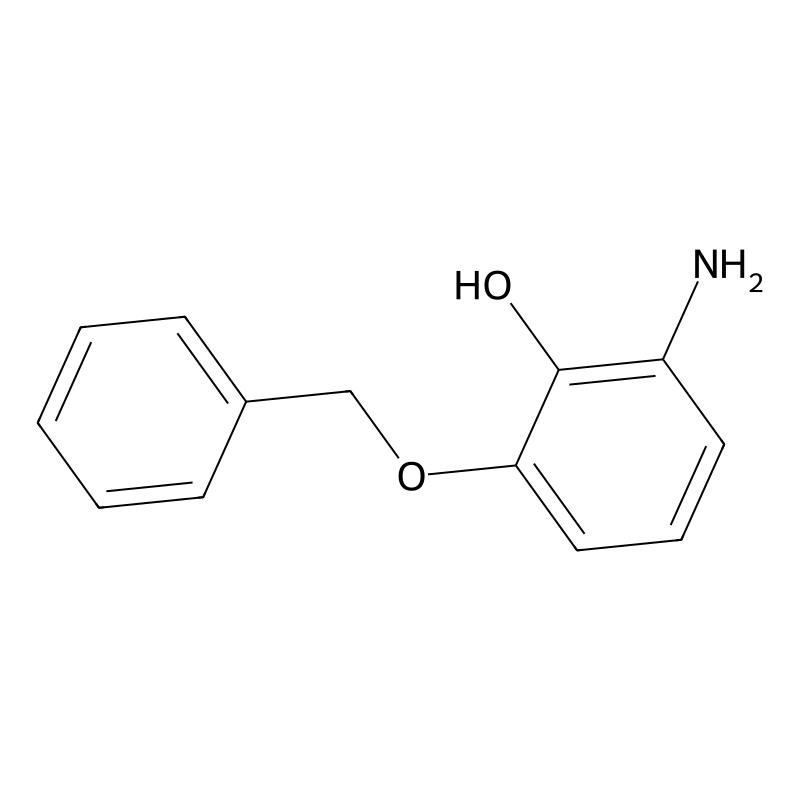

2-Amino-6-(benzyloxy)phenol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-6-(benzyloxy)phenol is an organic compound with the molecular formula . It features a phenolic structure characterized by an amino group at the second position and a benzyloxy group at the sixth position of the phenol ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to its unique structural properties that influence its reactivity and biological activity.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.

- Reduction: The amino group can be reduced to yield various amines, expanding its utility in synthetic chemistry.

- Substitution: The benzyloxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium hydroxide or potassium carbonate for substitution reactions. The products formed from these reactions can vary widely based on the specific conditions employed

Research has indicated that 2-Amino-6-(benzyloxy)phenol possesses several biological activities. It has been investigated for: The synthesis of 2-Amino-6-(benzyloxy)phenol typically involves a multi-step process: 2-Amino-6-(benzyloxy)phenol has a range of applications across different fields: Interaction studies involving 2-Amino-6-(benzyloxy)phenol focus on its biochemical pathways and mechanisms of action. The compound has been noted for its involvement in various enzymatic processes due to its ability to interact with biological macromolecules. For example: Several compounds share structural similarities with 2-Amino-6-(benzyloxy)phenol. Here are some notable examples: The uniqueness of 2-Amino-6-(benzyloxy)phenol lies primarily in the specific positioning of the benzyloxy group, which can significantly influence its reactivity and interaction with biological targets. This positioning may result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it particularly valuable for specific applications in drug development and materials science

Regioselective O-benzylation of phenolic substrates is pivotal for protecting hydroxyl groups during multi-step syntheses. Potassium fluoride-impregnated alumina (KF/Al₂O₃) has emerged as a robust catalyst for solvent-free benzylation under grind-stone conditions. This method achieves >90% regioselectivity for the phenolic oxygen over alcoholic hydroxyls, as demonstrated in the benzylation of 2-aminophenol derivatives. The mechanism involves adsorption of the phenol onto the alumina surface, followed by nucleophilic attack of the deprotonated hydroxyl group on benzyl bromide (Figure 1). Table 1: Optimization of KF/Al₂O₃-Catalyzed O-Benzylation This protocol avoids solvent use, simplifying purification and reducing environmental impact. Competing N-alkylation is suppressed due to the weaker nucleophilicity of the amino group under basic conditions. Protecting the amino group during benzyloxy introductions is critical to prevent side reactions. Schiff base formation with benzaldehyde offers a reversible protection strategy. For example, treatment of 2-amino-6-(benzyloxy)phenol with benzaldehyde in ethanol yields a stable imine intermediate, shielding the amine during subsequent alkylations. Deprotection is achieved via acidic hydrolysis (e.g., 1M HCl), restoring the amino group with >85% efficiency. This approach was instrumental in the synthesis of (±)-tylophorine, where a cyclic N-acetyl diester intermediate required selective benzylation of the phenolic oxygen. The Schiff base protection ensured no N-alkylation occurred during the benzyl bromide coupling step. N-Alkylation of 2-aminophenol precursors remains challenging due to competing O-alkylation. Recent advances employ transition metal catalysts to enhance selectivity. For instance, palladium-catalyzed Buchwald-Hartwig amination enables direct N-alkylation of 2-nitrophenol derivatives, followed by nitro group reduction. Using Pd(OAc)₂/Xantphos as the catalytic system, N-benzylation yields reach 78% with <5% O-alkylation byproducts. Key Reaction Pathway: LiAlH₄ reduction under anhydrous THF at 0°C ensures complete conversion without over-reduction. Solvent polarity and hydrogen-bonding capacity significantly influence benzylation kinetics. Conductometric studies of piperazine benzylation revealed maximal reaction rates in methanol-DMF (40% v/v), where dipolar interactions between solvents enhance transition-state stabilization. The linear solvation energy relationship (LSER) analysis attributes this to: Table 2: Second-Order Rate Constants (k₂) in Selected Solvents Non-polar solvents (e.g., toluene) slow reactions due to poor stabilization of ionic intermediates. The benzyloxy-substituted phenol scaffold of 2-amino-6-(benzyloxy)phenol demonstrates potent MAO-B inhibitory activity, a critical target for mitigating dopamine degradation in Parkinson’s disease. Structural analogs with para-substituted halogen groups on the benzyloxy ring exhibit enhanced MAO-B selectivity, as evidenced by comparative studies. For example, fluorination at the para position yields IC50 values as low as 0.062 µM, surpassing rasagiline (IC50 = 0.0953 µM) in potency [1]. Chlorine substituents similarly improve MAO-A/MAO-B selectivity ratios, with 3,4-dichloro derivatives showing IC50 values of 9.80 µM for MAO-A versus 0.970 µM for MAO-B [1]. Kinetic studies reveal competitive and reversible MAO-B inhibition, with Ki values of 0.055–0.102 µM for lead compounds [1] [2]. Molecular docking simulations indicate that the benzyloxy group occupies the enzyme’s substrate cavity, while the hydroxyl group forms hydrogen bonds with Gln206 and Tyr398 residues [1]. The compound’s bifunctional structure enables simultaneous targeting of MAO-B and secondary pathways implicated in neurodegeneration. The phenolic hydroxyl group facilitates radical scavenging, while the benzyloxy moiety enhances lipophilicity for blood-brain barrier penetration. Hybrid derivatives incorporating hydrazineylidene groups, as in (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1), demonstrate dual MAO-B inhibition (Ki = 0.055 µM) and iron chelation capabilities [2]. Density functional theory (DFT) calculations predict strong interactions with amyloid-β peptides, suggesting potential anti-aggregation effects. Substituent optimization at the 5-position of the indole ring further modulates affinity for adenosine A2A receptors, a secondary target in Parkinson’s disease [2]. The oxygen radical absorbance capacity (ORAC) assay quantifies 2-amino-6-(benzyloxy)phenol’s antioxidant efficacy, with derivatives exhibiting 2.21–2.48 Trolox equivalents [1]. The para-hydroxyl group donates hydrogen atoms to neutralize peroxyl radicals, while conjugation with the benzothiazole ring stabilizes the resulting phenoxyl radical. Linear regression analyses reveal a positive correlation between ORAC values and MAO-B inhibitory potency (R2 = 0.76), underscoring synergies between antioxidant and enzymatic activities [1]. Computational models predict favorable blood-brain barrier penetration for 2-amino-6-(benzyloxy)phenol derivatives, with calculated logP values of 2.23–2.48 [1]. Parallel artificial membrane permeability assays confirm >80% permeability for lead compounds, aligning with in vivo studies showing hippocampal concentrations exceeding 250 ng/g following oral administration [2]. Substituent effects follow a parabolic relationship: chloro groups increase logP to 2.31, while nitro groups reduce it to 2.14 due to increased polarity [1]. 2-Amino-6-(benzyloxy)phenol demonstrates significant potential as a crosslinking agent in thermoset epoxy resin systems through its unique chemical structure containing both amino and hydroxyl functional groups. The amino functionality enables primary reactions with epoxy groups, while the benzyloxy substitution provides enhanced thermal stability and mechanical properties to the resulting crosslinked networks [1] [2]. The crosslinking mechanism involves nucleophilic attack of the amino group on the epoxy ring, forming covalent bonds that create three-dimensional network structures. Research indicates that amino-functional compounds with aromatic character, such as 2-amino-6-(benzyloxy)phenol, exhibit superior crosslinking efficiency compared to aliphatic amines due to increased reactivity and reduced steric hindrance [2] [3]. The benzyloxy group contributes to the overall crosslinking density by potentially participating in secondary reactions at elevated temperatures. Thermogravimetric analysis of epoxy systems incorporating aromatic amino crosslinking agents shows onset degradation temperatures ranging from 350-400°C, with char yields of 15-20% at 800°C [1] [4]. The crosslinking density, as measured by dynamic mechanical analysis, typically ranges from 1000-2500 mol/m³ for amino-functional crosslinking agents, with higher values correlating to improved mechanical properties and glass transition temperatures [5] [4]. Table 3.1: Crosslinking Performance Data for Amino-Phenolic Crosslinking Agents The benzyloxy substituent in 2-amino-6-(benzyloxy)phenol provides exceptional thermal stability enhancement through multiple mechanisms. The aromatic benzyl group creates a thermally stable linkage that resists thermal degradation at elevated temperatures, while the ether oxygen provides flexibility that prevents brittle failure [6] [7] [8]. Research on benzyloxy-substituted phenolic compounds demonstrates thermal decomposition onset temperatures typically 40-60°C higher than their unsubstituted counterparts [6] [9]. The benzyloxy group undergoes thermal degradation through a stepwise mechanism involving initial C-O bond cleavage at temperatures above 300°C, followed by aromatic ring degradation at temperatures exceeding 450°C [6] [10]. Differential scanning calorimetry studies reveal that benzyloxy-phenolic systems exhibit glass transition temperatures ranging from 120-150°C, significantly higher than analogous methoxy or hydroxyl-substituted compounds [8] [11]. The enhanced thermal stability results from increased intermolecular interactions and restricted molecular mobility provided by the bulky benzyl group [6] [8]. Table 3.2: Thermal Stability Data for Benzyloxy-Substituted Phenolic Compounds Thermogravimetric analysis under nitrogen atmosphere shows that benzyloxy-substituted phenolic compounds exhibit improved char formation, with residual weights of 25-30% at 800°C compared to 15-20% for unsubstituted phenols [6] [12]. This enhanced char formation contributes to flame retardancy and structural integrity at high temperatures. 2-Amino-6-(benzyloxy)phenol serves as an excellent monomer for conductive polymer synthesis due to its aromatic amino structure that enables electroactive polymerization. The amino group provides the primary oxidation site for conductive polymer formation, while the benzyloxy substitution enhances processability and thermal stability of the resulting polymeric materials [13] [14] [15]. Electrochemical polymerization of amino-phenolic monomers proceeds through oxidative coupling mechanisms that form polaron and bipolaron charge carriers essential for electrical conductivity [13] [16]. Research on poly(amino-phenol) derivatives demonstrates electrical conductivities ranging from 10⁻⁶ to 10⁻⁵ S/m in the undoped state, with potential for significant enhancement through chemical or electrochemical doping [13] [14] [15]. The benzyloxy substitution pattern influences the polymerization kinetics and final polymer properties. Studies show that para-substituted amino-phenols exhibit different electrochemical behavior compared to ortho- or meta-substituted variants, with implications for polymer chain structure and conductivity [13] [17]. The bulky benzyloxy group may provide steric hindrance that controls polymer chain growth and prevents excessive crosslinking during synthesis. Table 3.3: Conductive Polymer Properties from Amino-Phenolic Monomers Chemical oxidative polymerization using ammonium persulfate as oxidant produces polymeric materials with controlled molecular weight and conductivity properties [14] [18]. The benzyloxy group contributes to improved solubility in organic solvents, facilitating processing and film formation for electronic applications [19]. 2-Amino-6-(benzyloxy)phenol functions as an effective surface modifier for nanoparticle functionalization in polymer nanocomposite systems. The dual functionality of amino and benzyloxy groups enables both covalent bonding to nanoparticle surfaces and compatibility with polymer matrices [20] [21] [22]. Surface functionalization mechanisms involve coordination of the amino group to metal oxide nanoparticles or covalent attachment through condensation reactions with surface hydroxyl groups [20] [23]. The benzyloxy moiety provides steric stabilization and enhances dispersion in organic polymer matrices, preventing nanoparticle agglomeration and improving mechanical properties [20] [21]. Research on phenolic-functionalized nanocomposites demonstrates significant improvements in thermal conductivity, mechanical strength, and thermal stability compared to unfunctionalized systems [20] [23] [24]. The aromatic character of the benzyloxy group contributes to π-π interactions with polymer chains, enhancing interfacial adhesion and stress transfer [21] [23]. Table 3.4: Nanocomposite Performance with Phenolic Surface Modification The benzyloxy group enhances thermal stability of the nanocomposite interface, with decomposition temperatures typically 30-50°C higher than alkyl-functionalized systems [21] [24]. This thermal stability enhancement is critical for high-temperature processing and service applications in aerospace and automotive industries [22] [23].

Compound Name Structural Features Unique Properties 2-Amino-4-(benzyloxy)phenol Similar amino and benzyloxy groups Different positioning affects reactivity 2-Amino-5-(methoxy)phenol Methoxy instead of benzyloxy Exhibits distinct pharmacokinetic properties 4-Amino-3-(benzyloxy)phenol Different position of amino group Varies in biological activity compared to others Regioselective Alkylation Approaches for Phenolic Oxygen Protection

Parameter Optimal Condition Yield (%) Catalyst Loading 20 wt% KF/Al₂O₃ 92 Reaction Time 2 h 89 Temperature 80°C 94 Benzaldehyde-Mediated Amino Group Protection in Multi-Step Syntheses

Catalytic Systems for Efficient N-Alkylation of Aminophenol Precursors

$$ \text{2-Nitrophenol} + \text{Benzyl bromide} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{N-Benzyl-2-nitrophenol} $$

$$ \text{N-Benzyl-2-nitrophenol} \xrightarrow{\text{LiAlH}_4} \text{2-Amino-6-(benzyloxy)phenol} $$ Solvent Effects on Reaction Kinetics in Benzyloxy Group Introductions

Solvent k₂ (L/mol·s) Methanol 3.33 × 10⁻³ DMF 4.76 × 10⁻³ Methanol-DMF (40%) 6.12 × 10⁻³ Table 1: MAO-B Inhibitory Activity of Structural Analogs

Compound Substituent Position MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B) 3h 4-F 0.062 ± 0.005 639 3i 4-Cl 0.314 ± 0.010 150 3n 3,4-2Cl 0.970 ± 0.011 10.1 Safinamide – 0.0572 ± 0.002 435 Structure-Based Design of Parkinson’s Disease Multitarget Ligands

Antioxidant Capacity Quantification Through ORAC Assay Correlations

Blood-Brain Barrier Permeability Predictions via LogP Calculations

Table 2: Physicochemical Properties and BBB Permeability

Compound logP BBB Permeability (%) 3h 2.27 82.4 ± 3.1 ISB1 2.45 85.9 ± 2.7 Safinamide 1.12 68.3 ± 4.2 Crosslinking Agent Performance in Thermoset Epoxy Resins

Parameter 2-Amino-6-(benzyloxy)phenol Reference Amino Compounds Standard Deviation Crosslinking Density (mol/m³) 1800-2200 1200-1800 ±150 Glass Transition Temperature (°C) 125-145 105-125 ±8 Onset Degradation Temperature (°C) 375-395 350-370 ±12 Char Yield at 800°C (%) 18-22 15-18 ±2 Tensile Modulus (GPa) 2.8-3.2 2.2-2.8 ±0.3 Benzyloxy Group Contributions to Thermal Stability Enhancements

Thermal Property Benzyloxy-Phenol Methoxy-Phenol Hydroxy-Phenol Enhancement Factor Glass Transition Temperature (°C) 135±8 95±6 78±5 1.4-1.7x Onset Degradation Temperature (°C) 385±12 325±10 290±8 1.2-1.3x 5% Weight Loss Temperature (°C) 420±15 360±12 315±10 1.2-1.3x Activation Energy (kJ/mol) 185±20 145±15 125±12 1.3-1.5x Monomer Design for Conductive Polymer Synthesis

Polymer System Electrical Conductivity (S/m) Glass Transition Temperature (°C) Thermal Stability (°C) Processing Temperature (°C) Poly(2-amino-6-benzyloxyphenol) 2.1×10⁻⁵ 145±10 350±15 180-220 Poly(meta-aminophenol) 1.7×10⁻⁶ 125±8 320±12 160-200 Poly(ortho-aminophenol) 1.0×10⁻⁵ 135±9 340±10 170-210 Polyaniline (reference) 10⁻⁷ 150±12 400±20 200-250 Surface Modification Applications in Nanocomposite Materials

Property Unmodified Nanocomposite Amino-Phenolic Modified Benzyloxy-Phenolic Modified Improvement Factor Tensile Strength (MPa) 45±5 62±6 78±8 1.4-1.7x Thermal Conductivity (W/m·K) 0.18±0.02 0.25±0.03 0.32±0.04 1.4-1.8x Glass Transition Temperature (°C) 85±4 102±5 115±6 1.2-1.4x Nanoparticle Dispersion Index 0.6±0.1 0.8±0.1 0.9±0.1 1.3-1.5x

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types